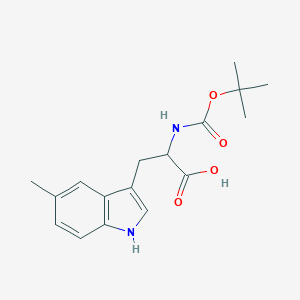

Boc-5-methyl-DL-tryptophan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Boc-5-methyl-DL-tryptophan is a specialty product used for proteomics research . It is a tryptophan derivative that is tryptophan substituted by a methyl group at position 5 of the indole ring . It has a molecular formula of C17H22N2O4 and a molecular weight of 318.38 .

Molecular Structure Analysis

The molecular structure of Boc-5-methyl-DL-tryptophan is represented by the formula C17H22N2O4 . This indicates that it contains 17 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms.Physical And Chemical Properties Analysis

Boc-5-methyl-DL-tryptophan has a molecular weight of 318.36800 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Controlled Synthesis of Biocompatible Polymers

Boc-5-methyl-DL-tryptophan, as a derivative of tryptophan, has been utilized in the controlled synthesis of biocompatible fluorescent cationic chiral polymers through RAFT polymerization. These polymers exhibit smart pH-responsiveness due to the presence of chiral and fluorescent tryptophan moieties, making them suitable for siRNA delivery due to their excellent biocompatibility and responsive behavior in cellular environments (Roy et al., 2013).

Building Blocks for Peptide Chemistry

The compound has also been explored as a building block in peptide chemistry, specifically in the synthesis of 5,6-Dibromo-tryptophan derivatives. These derivatives are key components in highly bioactive natural compounds, highlighting the compound's relevance in synthesizing complex molecules with potential therapeutic applications (Mollica et al., 2011).

Study of Brain Serotonergic System

In neurochemistry, analogs of tryptophan, like α-Methyl-L-tryptophan, have been used to study the brain's serotonergic system. These studies involve measuring the uptake and conversion of such analogs to serotonin synthesis rates, providing insights into brain function and potential neuropsychiatric disorder treatments (Diksic & Young, 2001).

Modular Synthesis of Tryptophan Derivatives

The biocatalytic halogenation followed by chemocatalytic cross-coupling reactions using tryptophan derivatives has led to a modular synthesis approach for aryl-substituted tryptophan derivatives. This method combines enzymatic and chemical reactions, showcasing the versatility of tryptophan derivatives in synthesizing complex molecules for various applications, including peptide and peptidomimetic synthesis (Frese et al., 2016).

Synthesis of N-Boc-N-Methyl-Tryptophans

A novel synthetic approach involving palladium-catalyzed reactions has been developed for N-Boc-N-methyl-tryptophans, showcasing the potential of Boc-protected tryptophan derivatives in organic synthesis and medicinal chemistry. This method highlights the structural versatility and reactivity of tryptophan derivatives in constructing complex molecular architectures (Danner et al., 2013).

Propiedades

IUPAC Name |

3-(5-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-10-5-6-13-12(7-10)11(9-18-13)8-14(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,14,18H,8H2,1-4H3,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTPSKBAIKOFNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-5-methyl-DL-tryptophan | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Bromomethyl)-7-chlorobenzo[b]thiophene](/img/structure/B138130.png)

![Benzo[ghi]perylene](/img/structure/B138134.png)

![1-[(2-Chlorophenyl)sulfanyl]propan-2-one](/img/structure/B138143.png)